molecular formula C17H22F3N3OS B12494634 N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide

Cat. No.: B12494634
M. Wt: 373.4 g/mol
InChI Key: KJLPUNGRCNTHBS-UHFFFAOYSA-N
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Description

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a trifluoromethyl group, and a carbamothioyl linkage, which contribute to its distinctive properties and reactivity.

Preparation Methods

The synthesis of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Carbamothioyl Linkage Formation: The carbamothioyl linkage can be formed through reactions involving isothiocyanates and amines.

    Final Assembly: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, using techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. Additionally, the piperidine ring can facilitate interactions with biological membranes, influencing the compound’s pharmacokinetics and distribution.

Comparison with Similar Compounds

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide can be compared with other similar compounds, such as:

    N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide: This compound has a benzamide group instead of a butanamide group, which may affect its chemical reactivity and biological activity.

    N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}isonicotinamide: This compound features an isonicotinamide group, which can influence its pharmacological properties and target specificity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22F3N3OS

Molecular Weight

373.4 g/mol

IUPAC Name

N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C17H22F3N3OS/c1-2-6-15(24)22-16(25)21-13-11-12(17(18,19)20)7-8-14(13)23-9-4-3-5-10-23/h7-8,11H,2-6,9-10H2,1H3,(H2,21,22,24,25)

InChI Key

KJLPUNGRCNTHBS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCCC2

Origin of Product

United States

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